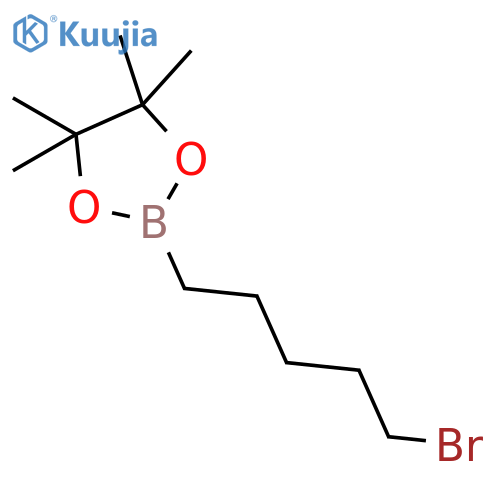

Cas no 148562-16-7 (1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-

- 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 5-Bromopentane-1-boronic Acid Pinacol Ester

- MFCD29086856

- E84475

- SCHEMBL4190077

- DTXSID70726386

- 148562-16-7

- QDCZBOIUGIVTAR-UHFFFAOYSA-N

-

- インチ: InChI=1S/C11H22BBrO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5-9H2,1-4H3

- InChIKey: QDCZBOIUGIVTAR-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)CCCCCBr

計算された属性

- せいみつぶんしりょう: 275.09326

- どういたいしつりょう: 276.08962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- PSA: 18.46

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1258603-5g |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- |

148562-16-7 | 95% | 5g |

$880 | 2024-06-08 | |

| Ambeed | A1522343-5g |

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

148562-16-7 | 95% | 5g |

$879.0 | 2025-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN176-25g |

2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

148562-16-7 | 95% | 25g |

¥12249.0 | 2024-04-24 | |

| 1PlusChem | 1P001LH0-5g |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- |

148562-16-7 | 95% | 5g |

$659.00 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN176-100mg |

2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

148562-16-7 | 95% | 100mg |

¥218.0 | 2024-04-24 | |

| abcr | AB593832-5g |

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |

148562-16-7 | 5g |

€1260.50 | 2024-07-19 | ||

| abcr | AB593832-1g |

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |

148562-16-7 | 1g |

€463.30 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1258603-100mg |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- |

148562-16-7 | 95% | 100mg |

$110 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1258603-1g |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- |

148562-16-7 | 95% | 1g |

$285 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1258603-250mg |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- |

148562-16-7 | 95% | 250mg |

$145 | 2025-03-01 |

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl- 関連文献

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-に関する追加情報

Introduction to 1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-

The compound 1,3,2-Dioxaborolane, specifically the derivative 2-(5-bromopentyl)-4,4,5,5-tetramethyl-, is a fascinating molecule with significant potential in various fields of chemistry. This compound is identified by its CAS number 148562-16-7, which uniquely distinguishes it in chemical databases and literature. The structure of this molecule consists of a dioxaborolane ring system with a substituted pentyl group containing a bromine atom and additional methyl substituents. This unique combination of functional groups and structural features makes it a valuable compound for research and applications in organic synthesis and materials science.

Recent studies have highlighted the importance of dioxaborolane derivatives in the development of new materials and catalytic systems. The presence of the bromine atom in the pentyl chain introduces reactivity that can be exploited in various chemical transformations. For instance, the bromine atom can act as a leaving group in substitution reactions or serve as a site for radical-mediated transformations. Additionally, the methyl groups attached to the dioxaborolane ring provide steric bulk, which can influence the reactivity and selectivity of the molecule in different reaction environments.

One of the most promising applications of 1,3,2-Dioxaborolane derivatives is in the field of organocatalysis. Researchers have demonstrated that these compounds can act as efficient catalysts for enantioselective reactions due to their ability to stabilize transition states through non-covalent interactions. The tetramethyl substitution pattern on the dioxaborolane ring enhances the molecule's stability and its ability to participate in such catalytic processes without undergoing unwanted side reactions.

Moreover, the compound has shown potential in polymer chemistry. The dioxaborolane moiety can serve as a building block for constructing novel polymers with tailored properties. For example, its ability to undergo ring-opening polymerization under specific conditions makes it a candidate for developing biodegradable materials or advanced composites with unique mechanical and thermal characteristics.

In terms of synthesis, 1-(5-bromopentyl)-substituted dioxaborolanes are typically prepared through a combination of boronate ester formation and subsequent functionalization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of these compounds. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the bromopentyl group onto the dioxaborolane framework with high precision.

The structural versatility of this compound also makes it an attractive candidate for drug discovery efforts. Its ability to participate in various bioconjugation reactions and its potential as a scaffold for small molecule inhibitors have been explored in recent studies. Researchers are particularly interested in its role as a linker or carrier molecule in drug delivery systems due to its unique chemical properties.

From an environmental perspective, understanding the degradation pathways of 148562-16-7 is crucial for assessing its impact on ecosystems. Preliminary studies suggest that under certain conditions, such as exposure to UV light or microbial activity, this compound can undergo oxidative degradation into less complex molecules. However, further research is needed to fully characterize its environmental fate and toxicity profile.

In conclusion, 1398799-99-9 (CAS No: 148562-16-7), known as 1398799-99-9, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists seeking innovative solutions in organic synthesis, catalysis

148562-16-7 (1,3,2-Dioxaborolane, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-) 関連製品

- 167692-95-7(2-Cyclohexylethylboronic acid pinacol ester)

- 1073371-70-6(4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane)

- 86308-26-1(2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 177035-82-4(1-Dodecylboronic acid pinacol ester)

- 141091-38-5(2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)

- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)

- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)

- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)